Cas no 2137664-06-1 (4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine)

4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine is a brominated pyrimidine derivative featuring a piperidine scaffold with an isopropyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The bromine atom at the 5-position of the pyrimidine ring enhances reactivity for further functionalization via cross-coupling reactions, while the secondary amine group on the piperidine moiety offers additional sites for derivatization. Its well-defined structure and synthetic utility make it valuable for developing targeted small-molecule inhibitors or probes in drug discovery applications.
4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine structure
2137664-06-1 structure
Product name:4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
CAS No:2137664-06-1
MF:C12H19BrN4
MW:299.210061311722
CID:5767820
PubChem ID:165794472

4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-739727
    • 4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
    • 2137664-06-1
    • 4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
    • Inchi: 1S/C12H19BrN4/c1-9(2)17-5-3-12(14,4-6-17)11-15-7-10(13)8-16-11/h7-9H,3-6,14H2,1-2H3
    • InChI Key: KOGNBKBWDBLSOH-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C2(CCN(C(C)C)CC2)N)=NC=1

Computed Properties

  • Exact Mass: 298.07931g/mol
  • Monoisotopic Mass: 298.07931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55Ų

4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-739727-5.0g
4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
2137664-06-1 95.0%
5.0g
$4517.0 2025-03-11
Enamine
EN300-739727-0.05g
4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
2137664-06-1 95.0%
0.05g
$1308.0 2025-03-11
Enamine
EN300-739727-1.0g
4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
2137664-06-1 95.0%
1.0g
$1557.0 2025-03-11
Enamine
EN300-739727-0.5g
4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
2137664-06-1 95.0%
0.5g
$1495.0 2025-03-11
Enamine
EN300-739727-2.5g
4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
2137664-06-1 95.0%
2.5g
$3051.0 2025-03-11
Enamine
EN300-739727-0.25g
4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
2137664-06-1 95.0%
0.25g
$1432.0 2025-03-11
Enamine
EN300-739727-10.0g
4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
2137664-06-1 95.0%
10.0g
$6697.0 2025-03-11
Enamine
EN300-739727-0.1g
4-(5-bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine
2137664-06-1 95.0%
0.1g
$1371.0 2025-03-11

4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine Related Literature

Additional information on 4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine

4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine: A Comprehensive Overview

The compound with CAS No. 2137664-06-1, known as 4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, which is widely used in medicinal chemistry as a versatile scaffold for designing bioactive molecules.

The 5-bromopyrimidine moiety attached to the piperidine ring introduces a heterocyclic aromatic system, which is known for its ability to engage in hydrogen bonding and π-interactions with biological targets. The presence of the bromine atom at the 5-position further enhances the compound's electronic properties, making it a promising candidate for modulating enzyme activity or receptor binding. Recent studies have highlighted the potential of this compound in targeting kinases and other enzymes involved in various disease pathways.

One of the key features of 4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine is its structural flexibility, which allows for extensive conformational changes that can adapt to diverse binding pockets in biological systems. This property has been leveraged in the design of small-molecule inhibitors for therapeutic targets such as protein kinases, where precise binding is critical for efficacy.

From a synthetic perspective, the construction of this compound involves a multi-step process that typically begins with the preparation of the pyrimidine ring followed by its bromination at the 5-position. The subsequent coupling with a substituted piperidine derivative requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods and asymmetric synthesis have significantly improved the efficiency of these processes, making large-scale production more feasible.

In terms of biological activity, 4-(5-Bromopyrimidin-2-yl)-1-(propan-2-yl)piperidin-4-amine has demonstrated potent inhibitory effects against several key enzymes implicated in cancer, inflammation, and neurodegenerative diseases. For instance, studies have shown that this compound can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. Additionally, its ability to modulate other targets such as histone deacetylases (HDACs) and proteasomes has opened new avenues for its application in epigenetic therapy and protein degradation pathways.

The propan-2-yl substituent on the piperidine ring plays a critical role in enhancing the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This group contributes to increased lipophilicity, which improves membrane permeability and bioavailability. Furthermore, computational modeling studies have revealed that this substituent also participates in key interactions with target proteins, reinforcing its importance in the molecule's overall activity.

Recent research has also focused on understanding the stereochemical implications of this compound's structure. The stereochemistry at the piperidine nitrogen can significantly influence its binding affinity and selectivity towards specific targets. By employing advanced analytical techniques such as X-ray crystallography and NMR spectroscopy, researchers have been able to elucidate the exact conformational preferences of this molecule when bound to its targets.

In conclusion, 4-(5-Bromopyrimidin-2-yl)-1-(propan-2-y l)piperidin -4 -amine represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique combination of structural features, coupled with promising biological activity profiles, positions it as a strong candidate for further development in drug discovery programs targeting a wide range of diseases.

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